2-(4-(三氟甲基)苯基)嘧啶-5-羧酸甲酯

描述

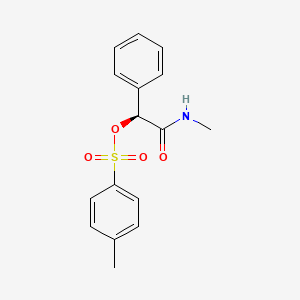

“Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” is a compound that belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It is used as a pharmaceutical intermediate .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” include Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .科学研究应用

基因表达抑制

2-(4-(三氟甲基)苯基)嘧啶-5-羧酸甲酯因其在抑制基因表达方面的潜力而受到研究。研究表明,它能有效抑制由 NF-kappaB 和 AP-1 转录因子介导的转录。这表明其在调节各种生物学背景下的基因表达中具有潜在用途,特别是在炎症反应和癌症中 (Palanki 等,2000)。

抗炎和抗菌特性

研究表明,该化合物的衍生物表现出显着的抗炎和抗菌活性。这包括对革兰氏阳性菌和革兰氏阴性菌以及病原真菌的有效性。这些发现突出了其作为先导化合物在开发新的抗炎和抗菌剂方面的潜力 (Aggarwal 等,2014)。

抗菌评价

对相关嘧啶-5-羧酸的抗菌特性的进一步研究揭示了显着的抗菌和抗真菌活性。这支持了这些化合物在开发新的抗菌疗法中的潜在用途 (Shastri,2019)。

抗氧化和放射防护活性

对类似嘧啶衍生物的抗氧化特性的研究显示出有希望的结果。这些化合物表现出相当大的自由基清除能力,表明它们可用作抗氧化剂。此外,对果蝇模型系统进行的研究表明具有潜在的放射防护特性,这对于减少电离辐射引起的氧化应激非常有价值 (Mohan 等,2014)。

镇痛特性

已经探索了相关分子的嘧啶部分的修饰以增强其镇痛特性。这项研究表明,特定的结构改变会导致生物活性增加,特别是在对位取代化合物的衍生物中。这表明开发新的镇痛药的潜在途径 (Ukrainets 等,2015)。

作用机制

The mechanism of action of “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

安全和危害

The safety data sheet for a similar compound, “Methyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

The future directions for “Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate” and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c1-20-12(19)9-6-17-11(18-7-9)8-2-4-10(5-3-8)13(14,15)16/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKZJOYIWRKRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90701256 | |

| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-(trifluoromethyl)phenyl)pyrimidine-5-carboxylate | |

CAS RN |

871251-66-0 | |

| Record name | Methyl 2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90701256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butan-2-ol](/img/structure/B3291178.png)

![8-Boc-1-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3291181.png)

![[2-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B3291185.png)

![2-(Benzyloxy)-5-chlorobenzo[d]oxazole](/img/structure/B3291203.png)

![4-Chloro-6-(furan-2-yl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3291230.png)

![(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B3291240.png)

![4-{[4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-yl]amino}butanoic acid](/img/structure/B3291241.png)